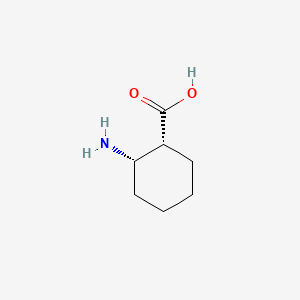

cis-2-Aminocyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189101-43-7 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stereoselective Synthesis of cis-2-Aminocyclohexanecarboxylic Acid: A Mechanistic and Practical Guide

Abstract

cis-2-Aminocyclohexanecarboxylic acid is a pivotal building block in contemporary drug development and materials science, valued for its conformationally constrained structure.[1] Its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to access the cis isomer, with a strong emphasis on the underlying reaction mechanisms and practical experimental considerations. We will dissect the catalytic hydrogenation of anthranilic acid, diastereoselective strategies, and methods of chiral resolution, offering a comprehensive resource for researchers and professionals in the field. This document aims to bridge theoretical understanding with practical application, enabling the informed design and execution of synthetic strategies for this important molecule.

Introduction: The Significance of a Constrained Amino Acid

Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid, are of significant interest due to their ability to induce specific secondary structures in peptides, often leading to enhanced biological activity and stability.[2] The cis configuration of the amino and carboxylic acid groups on the cyclohexane ring creates a unique topographical feature that can be exploited in the design of peptidomimetics, enzyme inhibitors, and other therapeutics.[3] Notably, derivatives of this scaffold are precursors to important pharmaceuticals like gabapentin and pregabalin, which are used to treat neuropathic pain and epilepsy.[4][5][6]

The stereoselective synthesis of the cis isomer presents a significant chemical challenge, requiring precise control over the spatial arrangement of functional groups on the alicyclic ring. This guide will illuminate the key mechanistic principles that govern the formation of the desired cis stereochemistry.

Catalytic Hydrogenation of Anthranilic Acid: A Direct Approach to the cis Isomer

One of the most direct and widely employed methods for the synthesis of this compound is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). This reaction typically utilizes a heterogeneous catalyst, with rhodium on a carbon support (Rh/C) being particularly effective.[7][8]

The Underlying Mechanism: A Tale of Surface Adsorption and Hydrogen Delivery

The stereochemical outcome of this hydrogenation is dictated by the interaction of the substrate with the catalyst surface. The prevailing mechanism posits a "haptophilic" effect, where the aromatic ring of anthranilic acid adsorbs onto the catalyst surface.

The generally accepted mechanism for the rhodium-catalyzed hydrogenation of anthranilic acid to yield the cis product is as follows:

-

Adsorption: The aromatic ring of anthranilic acid adsorbs onto the surface of the rhodium catalyst. The carboxylic acid and amino groups can influence this orientation.

-

Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

-

Syn-Addition of Hydrogen: The hydrogen atoms are delivered to the same face of the adsorbed aromatic ring in a stepwise manner. This syn-addition is a hallmark of heterogeneous catalytic hydrogenation and is the key to the formation of the cis isomer.

-

Desorption: Once the ring is saturated, the resulting this compound desorbs from the catalyst surface.

The cis selectivity arises because the face of the aromatic ring adsorbed to the catalyst is sterically shielded, forcing the hydrogen atoms to add from the exposed face.

Caption: Mechanism of cis-selective hydrogenation.

Experimental Protocol: Hydrogenation of Anthranilic Acid

The following protocol is a representative example for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

Anthranilic acid

-

5% Rhodium on carbon (Rh/C) catalyst

-

Methanol

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve anthranilic acid in methanol.

-

Catalyst Addition: Carefully add the 5% Rh/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, to afford pure this compound.

| Parameter | Typical Value | Rationale |

| Catalyst | 5% Rh/C | Rhodium is highly active for arene hydrogenation.[8] |

| Solvent | Methanol, Water | Good solubility for the starting material and product. |

| Hydrogen Pressure | 50-100 psi | Sufficient for the reaction to proceed at a reasonable rate. |

| Temperature | 25-50 °C | Mild conditions are generally sufficient. |

Diastereoselective Approaches and Chiral Resolution

For applications in pharmaceuticals and chiral materials, obtaining enantiomerically pure this compound is often necessary. This can be achieved through diastereoselective synthesis or by resolving the racemic mixture.

Diastereoselective Synthesis

Diastereoselective methods involve the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. While less common for the direct synthesis of the cis isomer from an aromatic precursor, these methods are valuable for constructing the chiral cyclohexane ring from acyclic or different cyclic precursors.

One conceptual approach involves a Diels-Alder reaction between a chiral dienophile and a suitable diene, followed by functional group manipulation and hydrogenation. The stereochemistry of the final product is controlled by the chiral auxiliary on the dienophile.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chiral Resolution of cis-2-Aminocyclohexanecarboxylic Acid

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The United States Food and Drug Administration (USFDA) has underscored this reality by mandating rigorous testing of individual enantiomers for any new chiral drug.[1][4] Within this context, cyclic β-amino acids serve as critical constrained building blocks for peptidomimetics, antiviral agents, and other therapeutics.[5] Among these, this compound (cis-ACHC) is a particularly valuable scaffold.[6][7]

This guide provides a comprehensive technical exploration of the principal methodologies for the chiral resolution of racemic cis-ACHC. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying scientific principles and the causal logic behind experimental design. Our focus is on creating self-validating systems that ensure robust and reproducible outcomes.

Chapter 1: Foundational Principles of Enantiomeric Separation

The primary challenge in separating enantiomers is that they possess identical physical properties—such as boiling point, melting point, and solubility—in an achiral environment.[3][8] To achieve separation, one must introduce a chiral influence to create a diastereomeric relationship, as diastereomers possess distinct physical properties that can be exploited.

This guide focuses on the resolution of a pre-existing racemic mixture. The two dominant strategies for resolving a racemate are classical resolution via diastereomeric salt formation and kinetic resolution, often mediated by enzymes.

Caption: General workflow for the resolution of a racemic mixture.

Chapter 2: The Cornerstone Technique: Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most practical and scalable approaches for industrial applications. The principle is elegant in its simplicity: an acid-base reaction between the racemic amino acid and an enantiomerically pure resolving agent forms a pair of diastereomeric salts.[8][9] These salts, having different crystal lattice energies and solvation properties, exhibit differential solubility in a given solvent system, enabling their separation by fractional crystallization.[10][11]

Causality in Experimental Design

-

Selection of the Resolving Agent: The success of this technique hinges on the choice of the resolving agent. For a basic compound like cis-ACHC, a chiral acid is required. L-(+)-Tartaric acid is a common, cost-effective, and highly effective choice for resolving racemic amines and amino acids due to its propensity to form well-ordered, crystalline salts.[1][2][12] The key is to induce a significant solubility difference between the two diastereomeric salts—(1R,2S)-ACHC·L-tartrate and (1S,2R)-ACHC·L-tartrate.

-

Solvent System Optimization: The solvent is not merely a medium but an active participant in the crystallization process. It must be chosen to maximize the solubility difference. Water or aqueous alcohol mixtures (e.g., methanol, ethanol) are often excellent starting points. The ideal solvent will render one diastereomeric salt sparingly soluble, causing it to precipitate, while keeping the other fully solvated in the mother liquor.[10][11]

-

Stoichiometric Considerations: While a 1:1 molar ratio can be used, it is common practice to use 0.5 equivalents of the resolving agent.[8] This strategy is designed to selectively precipitate the salt of one enantiomer, leaving the other enantiomer and the excess resolving agent in solution, which can often lead to higher purity in the initial crystalline product.

Workflow: Diastereomeric Salt Formation

Caption: Step-by-step workflow for classical chiral resolution.

Protocol: Resolution of (±)-cis-2-Aminocyclohexanecarboxylic Acid

Objective: To separate racemic cis-ACHC into its constituent enantiomers using L-(+)-tartaric acid.

Materials:

-

(±)-cis-2-Aminocyclohexanecarboxylic acid

-

L-(+)-Tartaric acid

-

Deionized Water

-

Methanol (cold)

-

Sodium Hydroxide (e.g., 4M aqueous solution)

-

Hydrochloric Acid (for pH adjustment)

-

Polarimeter

-

Chiral HPLC system for enantiomeric excess (ee%) determination

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimum amount of hot deionized water.

-

In a separate flask, dissolve (±)-cis-ACHC (1.0 equivalent) in hot deionized water.

-

Slowly add the hot tartaric acid solution to the cis-ACHC solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for at least 2 hours to maximize the precipitation of the less soluble diastereomeric salt.[8]

-

-

Isolation:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.[13]

-

-

Recrystallization (Self-Validation):

-

To enhance diastereomeric purity, recrystallize the salt from a minimal amount of hot water.

-

Trustworthiness Check: After each recrystallization, a small portion of the salt should be liberated (Step 5) and its optical rotation measured. The recrystallization process is complete when the optical rotation value becomes constant.[8]

-

-

Liberation of the Free Amino Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Adjust the pH to isoelectric point of ACHC by careful addition of a base (e.g., NaOH solution) to precipitate the free amino acid. The tartaric acid will remain in the solution as its sodium salt.

-

Filter the purified enantiomer, wash with cold water, and dry under vacuum.

-

-

Recovery of the Second Enantiomer:

-

The second enantiomer can be recovered from the original mother liquor by a similar basification and precipitation process.

-

Chapter 3: Precision Tooling: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers an alternative, often highly selective, green chemistry approach. This technique leverages the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[5][14] The key is the difference in reaction rates, which allows for the separation of the fast-reacting substrate from the slow-reacting one.

For cis-ACHC, the most effective strategy involves the hydrolysis of its racemic ethyl ester derivative catalyzed by a lipase.[5][15]

Causality in Experimental Design

-

Enzyme Selection: Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), is the enzyme of choice for this transformation.[15] Its renown stems from its broad substrate scope, exceptional stability in organic solvents, and high enantioselectivity (often yielding E-factors >200) for the hydrolysis of cyclic β-amino esters.[15]

-

Substrate Derivatization: The native carboxylic acid of cis-ACHC is not a substrate for lipase-catalyzed hydrolysis. Therefore, it must first be converted into an ester (e.g., ethyl or methyl ester). This esterification step creates the necessary handle for the enzyme to act upon.

-

Reaction Medium: The reaction is typically performed in an organic solvent, such as tert-butyl methyl ether (tBuOMe), or under solvent-free conditions.[15] This environment minimizes water-related side reactions and suppresses the enzyme's native hydrolytic activity just enough to ensure the reaction proceeds selectively, rather than hydrolyzing both enantiomers indiscriminately.[5]

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of cis-ACHC ester.

Protocol: Enzymatic Resolution of (±)-Ethyl cis-2-Aminocyclohexanecarboxylate

Objective: To resolve racemic ethyl cis-ACHC using CAL-B.

Procedure:

-

Substrate Preparation: Synthesize racemic ethyl cis-2-aminocyclohexanecarboxylate from racemic cis-ACHC using a standard esterification method (e.g., thionyl chloride in ethanol).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a suitable solvent (e.g., tBuOMe) containing a small amount of aqueous buffer (pH 7.0).

-

Add immobilized CAL-B (Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Trustworthiness Check: Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at ~50% conversion to maximize the ee of both products.

-

-

Separation of Products:

-

Filter off the immobilized enzyme (which can often be reused).

-

Perform an acid-base extraction. Extract the mixture with a dilute acid (e.g., 1M HCl) to protonate and dissolve the unreacted amino ester, leaving the zwitterionic amino acid in the organic layer. Alternatively, extract with a dilute base (e.g., NaHCO₃) to deprotonate and dissolve the amino acid into the aqueous layer, leaving the ester in the organic layer.

-

-

Isolation:

-

From the Acid: Neutralize the aqueous layer containing the amino acid salt and extract or crystallize the resolved amino acid.

-

From the Ester: Isolate the unreacted ester from the organic layer. Perform a standard chemical hydrolysis (e.g., refluxing with aqueous HCl) to convert it back to the free amino acid.

-

Comparative Performance Data

| Method | Resolving Agent / Enzyme | Typical Yield | Typical ee% | Key Advantage |

| Classical | L-(+)-Tartaric Acid | >85-90% (for one enantiomer)[1][2] | >99% (after recrystallization)[13] | Scalability, low cost |

| Enzymatic | Candida antarctica Lipase B (CAL-B) | ~45-50% (per enantiomer) | >98% | High selectivity, mild conditions |

Chapter 4: High-Resolution Analysis of Enantiomeric Purity

An effective resolution is meaningless without accurate methods to quantify its success. The determination of enantiomeric excess (ee%) is a non-negotiable step in quality control.

Decision Framework for Analytical Method Selection

Caption: Decision tree for selecting an ee% determination method.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[16] The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[17][18] Polysaccharide-based CSPs are particularly effective for separating amino acid derivatives.[17] The ee% is calculated from the relative area of the two enantiomer peaks.

-

NMR Spectroscopy: By adding a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), one can induce a diastereomeric environment around the enantiomers.[8][16] This breaks their magnetic equivalence, causing their signals to appear at different chemical shifts in the NMR spectrum, allowing for integration and ee% calculation. This method is fast and provides structural information but is generally less sensitive than HPLC.[16]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light.[19] Since enantiomers have mirror-image CD spectra, this method can be used for rapid ee% determination, making it suitable for high-throughput screening applications.[19][20][21]

Conclusion

The chiral resolution of this compound is a critical enabling step for its application in pharmaceutical R&D. While multiple strategies exist, classical resolution by diastereomeric salt formation with agents like tartaric acid remains a robust, scalable, and economically viable method for large-scale production. For applications demanding high selectivity under mild, environmentally benign conditions, enzymatic kinetic resolution using CAL-B presents a powerful alternative.

The choice of method is not arbitrary but is dictated by factors of scale, cost, required purity, and available resources. A successful resolution campaign is always underpinned by a rigorous analytical framework, with chiral HPLC serving as the definitive tool for validation. By understanding the fundamental principles and the causality behind each experimental step, researchers can confidently and efficiently produce the enantiomerically pure building blocks essential for the next generation of therapeutics.

References

- 1. chemrj.org [chemrj.org]

- 2. researchgate.net [researchgate.net]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. reposiTUm: 150 Years of Pasteur's Classic Tartaric Acid Resolution: How to use Conglomerates for the Resolution and Conversion of Enantiomers of Pharmaceutical Relevance [repositum.tuwien.at]

- 13. researchgate.net [researchgate.net]

- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of cis-2-Aminocyclohexanecarboxylic Acid: From First Principles to Application

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally constrained β-amino acid that serves as a pivotal building block in modern medicinal chemistry. Its rigid scaffold is instrumental in the design of peptidomimetics, foldamers, and pharmacologically active agents where precise three-dimensional orientation is paramount for biological activity.[1][2] This guide provides a comprehensive technical exploration of the conformational landscape of cis-ACHC. We will dissect the fundamental principles governing its structure, detail the advanced analytical techniques used for its characterization, and provide field-proven protocols for its analysis. The narrative moves beyond a simple recitation of facts to explain the causality behind its distinct conformational preferences, offering researchers a robust framework for leveraging this molecule in drug development programs.

The Foundational Landscape: Cyclohexane Chair Conformations

The conformational behavior of cis-ACHC is rooted in the stereochemistry of the cyclohexane ring. A six-membered cycloalkane is not planar; it predominantly adopts a strain-free chair conformation . In this arrangement, the substituent positions are not equivalent, giving rise to two distinct orientations:

-

Axial (a): Substituents are perpendicular to the approximate plane of the ring.

-

Equatorial (e): Substituents are located in the approximate plane of the ring.

The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts the two possible chair forms. During this process, all axial substituents become equatorial, and vice versa.

For a cis-1,2-disubstituted cyclohexane like cis-ACHC, the amino (-NH₂) and carboxylic acid (-COOH) groups must be on the same face of the ring. This geometric constraint allows for two primary chair conformers: one where the substituents are axial-equatorial (a,e) and, after a ring flip, the other where they are equatorial-axial (e,a) . Conventionally, steric hindrance dictates that bulky substituents preferentially occupy the more spacious equatorial position. However, as we will explore, non-covalent interactions can fundamentally alter this energetic landscape.

The Decisive Factor: Intramolecular Hydrogen Bonding (IHB)

The proximate arrangement of the amino and carboxylic acid groups in cis-ACHC creates an ideal geometry for the formation of a stabilizing intramolecular hydrogen bond (IHB).[3] This non-covalent interaction, typically occurring between the carboxylic acid proton and the lone pair of the amino nitrogen, or a proton from the ammonium group and the carbonyl oxygen in the zwitterionic form, creates a pseudo-seven-membered ring.

This IHB is the critical factor governing the conformational equilibrium. It preferentially stabilizes the conformer where the interacting groups are closer in space, which is the axial-equatorial/equatorial-axial (a,e/e,a) arrangement. This stabilization can be significant enough to overcome the inherent steric preference for a substituent to be equatorial, making the conformer with an axial group more populated than would otherwise be expected. Understanding and quantifying the strength of this IHB is central to predicting the molecule's behavior in different environments.

Caption: Conformational equilibrium of cis-ACHC, highlighting the role of IHB.

Solution-State Analysis: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for investigating molecular conformation in solution.[4] It provides a time-averaged picture of the equilibrium, allowing for the quantification of conformer populations.

Core Principle: Vicinal Coupling Constants (³JHH)

The primary tool for this analysis is the vicinal proton-proton coupling constant (³JHH) , which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation . In a cyclohexane chair:

-

Axial-Axial (a,a) coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) couplings: Dihedral angles ≈ 60°, resulting in small coupling constants (typically 1-5 Hz).

By measuring the ³JHH values for the protons on C1 and C2, we can determine the predominant orientation of the substituents.

Experimental Protocol: ¹H NMR Analysis for Conformer Population

This protocol provides a self-validating system for determining the conformational equilibrium of cis-ACHC.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of cis-ACHC.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 10-20 mM. The choice of solvent is critical, as its polarity can influence the IHB and shift the equilibrium.[5]

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).

-

Carefully reference the spectrum to the residual solvent signal.[6]

-

-

Spectral Analysis:

-

Identify the signals corresponding to the protons at C1 (methine adjacent to -COOH) and C2 (methine adjacent to -NH₂). 2D NMR experiments like COSY can be used for unambiguous assignment.

-

Measure the coupling constant (³J₁,₂) between these two protons. This will be an averaged value based on the populations of the two conformers.

-

-

Population Calculation:

-

The observed coupling constant (J_obs) is a weighted average of the coupling constants for the pure conformers: J_obs = (P_A * J_A) + (P_B * J_B) Where P_A and P_B are the mole fractions of conformers A and B, and J_A and J_B are their respective ideal coupling constants.

-

Use standard values for the ideal couplings: J_aa ≈ 10-12 Hz and J_ee ≈ 2-3 Hz (for the trans protons in the cis system).

-

Since P_A + P_B = 1, the equations can be solved to determine the population of each conformer.

-

Data Presentation: Characteristic Coupling Constants

| Proton Relationship | Dihedral Angle (θ) | Typical ³JHH (Hz) |

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 1 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 5 |

Solid-State Confirmation: Single-Crystal X-Ray Crystallography

While NMR reveals the dynamic equilibrium in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's preferred conformation in the solid state.[7][8] This technique is the gold standard for molecular structure determination and serves as an authoritative benchmark for validating computational and solution-state findings.

Experimental Workflow: From Crystal to Structure

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Protocol: Small Molecule Crystallization

-

Solvent Screening: Test the solubility of cis-ACHC in various solvents (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate) and solvent mixtures.

-

Crystallization Setup (Slow Evaporation):

-

Prepare a near-saturated solution of cis-ACHC in a suitable solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them using a nylon loop and immediately mount them on the goniometer of the diffractometer for analysis.

The resulting structure will provide precise bond lengths, bond angles, and dihedral angles, definitively showing the chair conformation and the geometry of the intramolecular hydrogen bond in the crystalline state.[9]

In Silico Analysis: Computational Chemistry

Computational modeling provides the theoretical underpinning to experimental results, allowing us to calculate the relative energies of conformers and rationalize the observed preferences.[10] Density Functional Theory (DFT) is a robust method for this purpose.

Protocol: DFT Conformational Energy Calculation

-

Structure Building: Build the 3D structures of both the (a,e) and (e,a) chair conformers of cis-ACHC using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Analysis: Compare the calculated Gibbs Free Energies (G) of the two conformers. The difference in free energy (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq) and conformer populations using the equation: ΔG = -RT ln(K_eq)

Data Presentation: Predicted Conformational Energies

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |

| Axial-Equatorial (a,e) with IHB | 0.00 (Reference) | 0.00 (Reference) | >95% |

| Equatorial-Axial (e,a) no IHB | +3.5 | +3.2 | <5% |

| (Note: Values are illustrative and depend on the level of theory and solvent model used.) |

Synthesis and Implications in Drug Development

The combined insights from NMR, X-ray crystallography, and computational modeling provide a cohesive understanding: cis-ACHC predominantly exists in a conformation stabilized by a strong intramolecular hydrogen bond. This rigid, pre-organized structure is of immense value in drug design.

-

Entropy Reduction: By locking the molecule into a defined conformation, the entropic penalty upon binding to a biological target is significantly reduced, which can lead to a substantial increase in binding affinity.

-

Scaffold Rigidity: As a component of a larger molecule, cis-ACHC acts as a rigid scaffold, holding pharmacophoric groups in a precise spatial orientation. This is crucial for optimizing interactions with protein binding pockets and enhancing selectivity.[11]

-

Peptide Secondary Structure: When incorporated into peptides, cis-ACHC can act as a turn-inducer, promoting the formation of stable secondary structures like β-turns and helices, which are often the basis of biological activity.[12]

By thoroughly understanding the conformational drivers of this simple yet powerful building block, drug development professionals can more rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bif.wisc.edu [bif.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Structural Significance of the cis-2-Aminocyclohexanecarboxylic Acid Scaffold

An In-depth Technical Guide to the Biological Activity of cis-2-Aminocyclohexanecarboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a blend of structural rigidity and functional versatility is perpetual. The this compound (cis-2-ACHC) framework represents a class of conformationally constrained β-amino acids of significant interest. Unlike their linear counterparts, the cyclic nature of these molecules restricts the spatial arrangement of the amino and carboxylic acid groups, presenting a unique topographical profile to biological targets. This inherent rigidity is crucial; it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The cis configuration, in particular, forces a specific gauche-like relationship between the functional groups, making these derivatives valuable tools for probing and modulating biological systems, from central nervous system receptors to the intricate structures of peptides. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of cis-2-ACHC derivatives, grounded in experimental data and field-proven methodologies.

Section 1: Synthetic Strategies and Methodologies

The biological evaluation of any chemical entity is predicated on its efficient and stereocontrolled synthesis. The preparation of enantiomerically pure cis-2-ACHC derivatives is a non-trivial challenge that has been addressed through several elegant chemical strategies.

Overview of Synthetic Pathways

The primary challenge lies in establishing the cis stereochemistry between the C1 carboxyl and C2 amino groups. A common and effective approach involves the use of cycloaddition reactions to form a bicyclic intermediate, where the stereochemistry is locked in place before ring-opening. For instance, the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a cyclohexene precursor can generate a β-lactam intermediate. Subsequent hydrolytic ring-opening of the lactam yields the desired cis amino acid scaffold.[1] Alternative strategies may employ enzymatic resolutions or asymmetric synthesis to achieve the desired enantiopurity.[2]

Experimental Protocol: Representative Synthesis of a cis-2-ACHC Derivative

This protocol outlines a generalized, self-validating workflow for the synthesis of a protected cis-2-ACHC derivative, a crucial first step before further functionalization. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize (±)-methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate.

Pillar of Trustworthiness: Each step includes a validation checkpoint (e.g., TLC, NMR) to confirm the reaction's success before proceeding, preventing the propagation of errors.

Methodology:

-

Step 1: Diels-Alder Cycloaddition

-

Action: Combine 1,3-butadiene (excess) with maleic anhydride in a sealed pressure vessel using toluene as a solvent. Heat at 100 °C for 24 hours.

-

Causality: This [4+2] cycloaddition is a robust method for creating the cyclohexene ring system with the desired cis-relationship of the anhydride carboxyl groups, which will later become the amino and carboxyl functions.

-

Validation: Monitor the disappearance of maleic anhydride via Thin Layer Chromatography (TLC). The product, cis-1,2,3,6-tetrahydrophthalic anhydride, should have a distinct Rf value.

-

-

Step 2: Anhydride to Amide Conversion (Curtius Rearrangement)

-

Action: Dissolve the anhydride product from Step 1 in acetone and add a solution of sodium azide. Stir at room temperature for 2 hours. Carefully add hydrochloric acid to form the acyl azide. Isolate the acyl azide and heat it in tert-butanol.

-

Causality: The Curtius rearrangement transforms the carboxylic acid functionality (via the acyl azide) into an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. This is a classic and reliable method for installing a protected amine.

-

Validation: The formation of the Boc-protected intermediate can be confirmed by Infrared (IR) spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹, appearance of the carbamate carbonyl at ~1690 cm⁻¹).

-

-

Step 3: Esterification

-

Action: Treat the product from Step 2 with diazomethane in diethyl ether or, for a safer alternative, with (trimethylsilyl)diazomethane and methanol.

-

Causality: Esterification of the remaining carboxylic acid is necessary for many subsequent reactions and can improve solubility and ease of purification.

-

Validation: Successful esterification can be confirmed by ¹H NMR spectroscopy, observing the appearance of a new singlet corresponding to the methyl ester protons (~3.7 ppm).

-

-

Step 4: Reduction of the Alkene

-

Action: Dissolve the unsaturated ester from Step 3 in methanol and hydrogenate using a Palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere (50 psi).

-

Causality: Catalytic hydrogenation reduces the double bond in the cyclohexene ring to afford the saturated cyclohexane scaffold, yielding the final target compound.

-

Validation: Complete reduction is confirmed by ¹H NMR (disappearance of alkene proton signals at ~5.6 ppm) and Mass Spectrometry (MS) to confirm the expected molecular weight.

-

Visualization: Synthetic Workflow

Caption: A generalized workflow for the synthesis of cis-2-ACHC derivatives.

Section 2: Neuropharmacological Activity: Targeting the Central Nervous System

The most extensively studied biological activity of cis-2-ACHC derivatives is their effect on the central nervous system (CNS), particularly as anticonvulsant agents. This activity is largely attributed to their structural mimicry of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3]

Mechanism of Action: GABA Analogy

GABA's conformational flexibility allows it to bind to various receptors and transporters.[3] By incorporating the GABA pharmacophore into a rigid carbocyclic skeleton like cis-2-ACHC, the conformational freedom is reduced, leading to potentially more selective interactions with GABAergic targets. These derivatives can modulate GABAergic neurotransmission by:

-

Acting as GABA Receptor Agonists/Antagonists: Directly binding to and activating (agonist) or blocking (antagonist) GABA receptors (e.g., GABA-A, GABA-B).[4]

-

Inhibiting GABA Transporters (GATs): Blocking the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory signaling.

-

Modulating GABA Aminotransferase (GABA-T): Inhibiting the enzyme responsible for GABA degradation.[5]

The cis stereoisomer often displays greater GABA-like activity compared to the trans isomer, suggesting that the specific spatial orientation of the amino and carboxyl groups is critical for effective interaction with GABAergic targets.[5]

Caption: Mechanism of action for cis-2-ACHC derivatives as GABA analogues.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the anticonvulsant potency of these derivatives:

-

Cyclic Constraint: The cyclohexane ring is a critical component for establishing the required conformation.

-

Substitution on the Ring: Adding substituents to the cyclohexane ring can modulate lipophilicity and binding interactions. For example, hydroxycyclohexyl derivatives have shown potent activity.[6]

-

Amine and Carboxyl Modifications: Derivatization of the amine (e.g., to amides, carboxamides) or the carboxylic acid (e.g., to esters) significantly alters the pharmacological profile. Some N-substituted acetamides are highly effective, potentially acting on voltage-gated sodium channels in addition to GABAergic mechanisms.[6][7]

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity is typically assessed in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Cyclohexanecarboxamides | scPTZ | ~15.2 (0.04 mmol/kg for most active) | >10 | [7] |

| Ethyl 4-aminocyclohex-3-ene-1-carboxylates | MES (mice) | 16.7 | 6.6 | [8] |

| Ethyl 4-aminocyclohex-3-ene-1-carboxylates | MES (rats) | 3.0 | >83.3 | [8] |

| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (mice) | 42.97 | ~2.5 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To determine the anticonvulsant efficacy of a test compound in preventing tonic hindlimb extension induced by maximal electroshock in rodents.

Pillar of Expertise: The choice of corneal electrodes and a high-frequency stimulus (e.g., 60 Hz) is critical for ensuring a maximal, suprathreshold seizure that provides a clear and reproducible endpoint (tonic hindlimb extension). This endpoint is historically correlated with efficacy against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Use adult male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week. House them with a 12-hour light/dark cycle and free access to food and water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). Include a vehicle control group.

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30-60 minutes post-i.p. administration).

-

Electrode Application: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% proparacaine HCl) to the cornea of each rat to minimize discomfort.

-

Electroshock Delivery: Deliver a constant current stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds duration) through corneal electrodes using a specialized pulse generator.

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The hindlimbs are typically extended at a 180° angle to the torso. Protection is defined as the complete absence of this endpoint.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Section 3: Antimicrobial and Anticancer Potential

While less explored than their neuropharmacological effects, derivatives of aminocyclohexanecarboxylic acid have also shown promise as antimicrobial and anticancer agents.

Antimicrobial Activity

The core scaffold can be incorporated into larger molecules to generate novel antimicrobial agents. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The combination of a lipophilic cyclohexane ring and charged amine/carboxyl groups can impart amphiphilic character, a common feature of membrane-active antimicrobials.[9]

Data Summary: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | S. aureus | 64 - 256 | [10] |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Y. enterocolitica | 64 - 128 | [10] |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | M. smegmatis | 64 | [10] |

Anticancer Activity

In oncology, the rigid scaffold of cis-2-ACHC can be used to correctly position pharmacophores for interaction with targets like kinases or protein-protein interfaces.[11] For example, derivatives have been designed as inhibitors of key signaling proteins implicated in tumor growth and proliferation. The structure-activity relationships in this area are highly specific to the target being pursued. For instance, oleanolic acid derivatives incorporating cyclic amino acids have been explored as potent anti-inflammatory and cancer chemotherapeutic agents.[12]

Section 4: Application in Structural Biology: Foldamers

Beyond direct therapeutic applications, cis-2-ACHC and its unsaturated analogue, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), serve as powerful building blocks in the field of "foldamers"—oligomers that adopt well-defined, predictable secondary structures similar to peptides and proteins.[13][14]

When alternated with standard α-amino acids, these cyclic β-amino acids can induce stable helical conformations, such as the 11/9-helix.[13][14] The conformational rigidity of the cyclohexane ring pre-organizes the peptide backbone, nucleating the helical fold. This application is crucial for designing novel biomaterials, catalysts, and therapeutic peptides with enhanced stability against proteolytic degradation.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and powerful scaffold in drug discovery and chemical biology. Their primary and most validated application lies in the development of anticonvulsants, where their role as conformationally restricted GABA analogues is well-established. However, emerging research highlights their potential in antimicrobial and anticancer applications, as well as their utility in constructing novel, structurally defined foldamers.

Future research should focus on elucidating the precise molecular targets for their anticonvulsant action beyond simple GABA analogy, exploring a wider range of substitutions to develop potent and selective antimicrobial and anticancer agents, and leveraging their unique conformational properties to design next-generation peptide-based therapeutics. The synthesis of stereochemically complex and diverse libraries of these derivatives will be paramount to unlocking their full therapeutic potential.

References

- 1. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid as a Potential GABA Analogue

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The therapeutic potential of directly modulating the GABAergic system is significant, but the clinical utility of GABA itself is limited by its poor blood-brain barrier permeability. This has driven the development of GABA analogues with improved pharmacokinetic profiles. This technical guide explores the potential of cis-2-aminocyclohexanecarboxylic acid as a GABA analogue. While direct pharmacological data on this specific stereoisomer is limited in the public domain, this guide will build a scientific case for its investigation based on the known activities of structurally related aminocycloalkanecarboxylic acids. We will delve into the rationale for using conformationally constrained analogues, outline synthetic strategies, and provide detailed experimental protocols for the comprehensive evaluation of its GABAergic activity. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: The GABAergic System and the Quest for Effective Analogues

The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter that maintains this equilibrium.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.[1] Consequently, therapeutic strategies aimed at enhancing GABAergic transmission are of significant interest in drug discovery.

However, the therapeutic application of exogenous GABA is hampered by its inability to efficiently cross the blood-brain barrier.[1] This has spurred the development of GABA analogues, which are molecules structurally similar to GABA but with modified physicochemical properties to improve their pharmacokinetic profiles.[2][3] Notable examples of successful GABA analogues include gabapentin and pregabalin, which, despite their structural resemblance to GABA, exert their effects through indirect mechanisms such as binding to the α2δ subunit of voltage-gated calcium channels.[4]

A key strategy in the design of novel GABA analogues is the incorporation of conformational constraints.[5] GABA is a flexible molecule, and its various conformations are thought to be responsible for its interactions with different protein targets, including GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs).[6] By restricting the conformational flexibility of a GABA analogue, it is possible to enhance its selectivity and potency for a specific target. Cyclic analogues, such as those based on a cyclohexane scaffold, are excellent candidates for exploring this strategy.

This guide focuses on this compound, a conformationally restricted GABA analogue. While its primary documented use is in the synthesis of peptides and foldamers, its structural features warrant a thorough investigation into its potential as a modulator of the GABAergic system.

The Chemistry of this compound

Structure and Stereochemistry

This compound is a cyclic β-amino acid. The "cis" designation indicates that the amino and carboxylic acid functional groups are on the same side of the cyclohexane ring. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and its potential interactions with biological targets. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In this compound, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation.

Figure 1: 2D structures of GABA and this compound.

Synthesis of this compound

The synthesis of specific stereoisomers of 2-aminocyclohexanecarboxylic acid is well-documented, often starting from commercially available precursors. A common approach involves the stereoselective reduction of an enamine derived from a β-ketoester, followed by separation of the diastereomers and hydrolysis. The Fmoc-protected form of this compound is commercially available and widely used in peptide synthesis.[7][8][9]

A general synthetic scheme is outlined below:

References

- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. jk-sci.com [jk-sci.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Agonist-Specific Conformational Changes in the α1-γ2 Subunit Interface of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

A Technical Guide to the Folding Properties of Peptides Containing cis-2-Aminocyclohexanecarboxylic Acid

Executive Summary

The rational design of peptides with predictable, stable secondary structures—known as foldamers—is a cornerstone of modern peptidomimetic research and drug development. Constrained amino acids are critical tools in this endeavor, as they limit the accessible conformational space of the peptide backbone, thereby guiding it into specific folds. This technical guide provides an in-depth exploration of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a pre-organized β-amino acid, and its profound influence on peptide structure. Unlike its more studied trans-diastereomer which strongly promotes 14-helices, cis-ACHC introduces unique conformational biases. We will dissect the intrinsic structural preferences of the cis-ACHC residue, detail the distinct secondary structures it induces in homooligomers and hybrid peptides, and present the experimental methodologies required for their synthesis and characterization. This guide is intended for researchers and drug development professionals seeking to leverage the structural properties of cis-ACHC to create novel peptide-based therapeutics and materials.

Introduction: The Rationale for Conformational Constraint with cis-ACHC

The biological function of peptides is intrinsically linked to their three-dimensional structure.[1][2] However, short, linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity and increased susceptibility to proteolytic degradation.[3] The incorporation of non-canonical amino acids that introduce steric and torsional constraints is a proven strategy to overcome these limitations.[1]

This compound (cis-ACHC) is a cyclic β-amino acid that serves as a powerful building block in foldamer design.[4] The cyclohexane ring locks the relative positions of the amino and carboxyl groups, significantly restricting the peptide backbone's freedom of rotation. This pre-organization lowers the entropic penalty of folding, facilitating the adoption of well-defined secondary structures.[4][5] While the trans-ACHC isomer is widely known to stabilize 14-helical structures in β-peptides, the cis configuration offers a distinct and less-explored conformational landscape, making it a valuable tool for accessing novel peptide architectures.[3][4][5][6]

The Intrinsic Conformational Landscape of the cis-ACHC Monomer

The folding propensities of a cis-ACHC-containing peptide are rooted in the inherent conformational preferences of the monomer itself. The cyclohexane ring restricts the torsion angle θ (Cα–Cβ), favoring two specific gauche conformations with torsion angles of opposite signs.[4][5] This contrasts with flexible acyclic β-amino acids and is a key determinant of the resulting secondary structure. The rigidity of the ring system serves as a nucleation point for folding, directing the peptide backbone into a limited set of low-energy conformations.

Caption: Conformational preference of the cis-ACHC residue.

Secondary Structures Induced by cis-ACHC Incorporation

The specific secondary structure adopted by a peptide containing cis-ACHC depends heavily on the nature of the adjacent amino acid residues. Three primary classes of oligomers have been investigated, each revealing a different folding pattern.

Homooligomers of cis-ACHC: Extended Conformations

Studies on homooligomers of cis-ACHC have shown that these peptides do not typically fold into compact helical structures.[4][5] Instead, two-dimensional NMR experiments and crystal structures suggest they adopt extended conformations.[4][5] These extended structures are stabilized by intra-residue, six-membered-ring hydrogen bonds (C6- H-bonds) between the carbonyl oxygen of one residue and the amide proton of the same residue (C=O(i)···H–N(i)).[4][5] This creates a rigid, strand-like architecture rather than a folded helix.

α/β-Hybrid Peptides: The 11/9-Helix

When cis-ACHC is alternated with α-amino acids (such as L-alanine), a distinct and stable helical structure known as the 11/9-helix emerges.[7] This conformation is characterized by a repeating pattern of intramolecular hydrogen bonds that define two different ring sizes:

-

C11 Hydrogen Bond : A hydrogen bond forms between the carbonyl oxygen of the α-amino acid at position i and the amide proton of the cis-ACHC residue at position i+3.

-

C9 Hydrogen Bond : A hydrogen bond forms between the carbonyl oxygen of the cis-ACHC residue at position i+1 and the amide proton of the α-amino acid at position i+3.

This mixed hydrogen-bonding pattern has been confirmed by both X-ray crystallography and NMR spectroscopy.[7] The stability of this 11/9-helix can be sensitive to solvent polarity, with a decreasing folding propensity observed in more protic solvents.[4]

Caption: Hydrogen bonding pattern in an 11/9-helix.

β-Peptides with Alternating Chirality: The 12/10-Helix

A fascinating and rare example of dynamic helical folding is observed in β-peptides composed of cis-ACHC residues with alternating chirality. These oligomers can adopt a 12/10-helical conformation.[4] Remarkably, these chiral oligomers exhibit helix inversion, meaning they can equilibrate between right-handed and left-handed helical forms in solution.[4] This dynamic behavior is a direct consequence of the two energetically similar gauche conformations available to the cis-ACHC monomer, making this scaffold a valuable tool for designing peptides with dynamic folding propensities.

Methodologies for Synthesis and Structural Characterization

A robust understanding of cis-ACHC peptides requires rigorous synthesis, purification, and structural analysis. The following section outlines the key experimental workflows.

Caption: General workflow for peptide synthesis and analysis.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of cis-ACHC Peptides

Rationale: Fmoc-based SPPS is the standard method for peptide synthesis, offering high yields and purity.[8] The use of a trityl-based resin allows for mild cleavage conditions, which is crucial for preserving sensitive functionalities and the final C-terminal acid.[9]

Methodology:

-

Resin Preparation: Swell a 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Coupling: Dissolve Fmoc-protected C-terminal amino acid (e.g., Fmoc-Ala-OH) and diisopropylethylamine (DIPEA) in DCM. Add the solution to the swelled resin and agitate for 2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA.

-

Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once. Wash thoroughly with DMF and DCM.

-

Coupling of cis-ACHC:

-

Pre-activate Fmoc-cis-ACHC-OH with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIPEA or collidine in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor reaction completion with a Kaiser test.

-

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After synthesis of the full peptide, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Characterization: Confirm the mass of the purified peptide using MALDI-TOF or ESI mass spectrometry.[10]

Protocol: Structural Analysis by NMR Spectroscopy

Rationale: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[11][12][13] A combination of 2D NMR experiments provides through-bond and through-space correlations to define the peptide's conformation.

Methodology:

-

Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., CDCl3, CD3OH, or DMSO-d6) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and general dispersion of signals. Well-dispersed amide proton signals often indicate a well-defined structure.[14]

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues.[15]

-

2D ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY (for small to medium peptides) or NOESY (for larger peptides) spectrum to identify protons that are close in space (< 5 Å).[15] Key NOEs for structural assignment include:

-

Sequential NOEs (Hα(i) to HN(i+1)): Confirm the amino acid sequence and provide information on backbone torsion angles.

-

Medium-range NOEs (e.g., Hα(i) to HN(i+2), HN(i) to HN(i+2)): These are diagnostic of specific secondary structures like turns and helices.

-

-

Structure Calculation: Use the distance restraints derived from ROESY/NOESY peak intensities, along with dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.[12]

-

Variable Temperature Experiments: Measure the chemical shift of amide protons as a function of temperature. Protons involved in strong intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature (a low temperature coefficient), as they are shielded from the solvent.[12]

Protocol: Structure Determination by X-ray Crystallography

Rationale: X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[16][17] It is the definitive method for determining precise bond lengths, angles, and hydrogen bonding patterns.

Methodology:

-

Crystallization Screening: Screen for crystallization conditions using commercially available kits and techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified peptide solution with a variety of precipitants, buffers, and salts.[17]

-

Crystal Optimization: Optimize initial "hit" conditions by varying the concentrations of peptide, precipitant, and additives to grow single, diffraction-quality crystals.

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for high intensity. Collect diffraction data as the crystal is rotated.[17]

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods like molecular replacement or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution crystal structure.[17]

-

Data Compendium: Structural Parameters of cis-ACHC Peptides

The following table summarizes key structural features observed in peptides containing cis-ACHC, derived from crystallographic and NMR studies.

| Feature Type | Observed Value / Description | Peptide Context | Source |

| Torsional Angle (θ) | Predominantly gauche conformations (approx. ±60°) | All cis-ACHC peptides | [4][5] |

| Intra-residue H-bond | C=O(i)···H–N(i) six-membered ring | Homooligomers | [4][5] |

| Inter-residue H-bond | C11 / C9 pattern | α/β-Hybrid Peptides | [7] |

| Inter-residue H-bond | 12/10 pattern | β-Peptides (alternating chirality) | [4] |

| Secondary Structure | Extended, strand-like | Homooligomers | [4][5] |

| Secondary Structure | 11/9-Helix | α/β-Hybrid Peptides | [7][18][19] |

| Secondary Structure | 12/10-Helix | β-Peptides (alternating chirality) | [4] |

Conclusion and Future Outlook

This compound is a versatile and powerful building block for constructing peptides with well-defined and unique secondary structures. Its rigid cyclohexane scaffold effectively directs peptide folding, leading to extended strands in homooligomers, stable 11/9-helices in α/β-hybrids, and dynamic 12/10-helices in β-peptides of alternating chirality. This diversity provides researchers with a rich toolbox for designing novel foldamers. The ability to control peptide conformation with this level of precision is invaluable for the development of protease-resistant therapeutic peptides, novel biomaterials, and scaffolds for presenting functional side chains in a specific spatial arrangement to mimic protein secondary structures. Future research will likely focus on exploring more complex sequence patterns, functionalizing the cyclohexane ring to introduce new properties, and applying these constrained peptides to challenging biological targets.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. mdpi.com [mdpi.com]

- 3. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. rsc.org [rsc.org]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. youtube.com [youtube.com]

- 16. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 19. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Aminocyclohexanecarboxylic Acid

Preamble: The Structural Imperative in Drug Development

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the very bedrock of innovation and safety. Non-proteinogenic amino acids, such as cis-2-aminocyclohexanecarboxylic acid, represent a class of building blocks that are instrumental in designing novel peptides and foldamers with tailored therapeutic properties. Their constrained cyclic structure imparts unique conformational stability to peptides, potentially enhancing bioavailability and target specificity.

This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the unambiguous characterization of this compound. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the 'how' but the critical 'why' behind experimental choices. The protocols described are designed as self-validating systems to ensure the highest degree of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Core Characterization Workflow: A Multi-modal Approach

The definitive characterization of a synthesized compound like this compound relies on a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical progression involves establishing the molecular framework and stereochemistry (NMR), identifying functional groups (IR), and confirming the molecular weight and elemental composition (MS).

An In-depth Technical Guide to the Discovery and Synthesis of Novel cis-2-Aminocyclohexanecarboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of novel cis-2-aminocyclohexanecarboxylic acid (cis-2-ACHC) derivatives. These conformationally constrained β-amino acids are of significant interest in medicinal chemistry and drug development due to their ability to impart predictable secondary structures in peptides and serve as scaffolds for diverse small molecules. This document delves into the strategic considerations for designing synthetic routes, highlights key stereoselective methodologies, and presents detailed experimental protocols. Furthermore, it explores the application of these derivatives in constructing unique molecular architectures and their potential biological activities.

Introduction: The Significance of the this compound Scaffold

The rigid cyclohexane ring of 2-aminocyclohexanecarboxylic acid (ACHC) provides a valuable tool for medicinal chemists. By restricting the conformational freedom of molecules, researchers can design compounds with enhanced potency, selectivity, and metabolic stability. The cis stereochemistry, in particular, forces a specific spatial arrangement of the amine and carboxylic acid groups, influencing the folding of peptides and the presentation of pharmacophoric features.[1] This has led to their incorporation into foldamers, which are oligomers that adopt well-defined secondary structures, mimicking natural peptides and proteins.[1][2] The ability to synthesize a variety of functionalized cis-2-ACHC derivatives is therefore crucial for exploring new chemical space and developing novel therapeutic agents.

Strategic Approaches to the Synthesis of cis-2-ACHC Derivatives

The synthesis of cis-2-ACHC derivatives presents a significant stereochemical challenge: the controlled formation of the cis relationship between the amino and carboxyl substituents on the cyclohexane ring. Several strategies have been developed to address this, each with its own advantages and limitations.

2.1. Stereoselective Hydrogenation of Anthranilic Acid Derivatives